Benzyl 3-(aminomethyl)morpholine-4-carboxylate
Description
Benzyl 3-(aminomethyl)morpholine-4-carboxylate (CAS: 1312161-61-7) is a morpholine derivative featuring a benzyl ester group and an aminomethyl substituent at the 3-position of the morpholine ring. Its molecular formula is C₁₃H₁₈N₂O₃, with a molecular weight of 250.29 g/mol . The compound exists in enantiomeric forms, such as the (S)-enantiomer, which is commercially available as a hydrochloride salt (CAS: 2682112-43-0) with the formula C₁₃H₁₉ClN₂O₃ . This compound is of interest in medicinal chemistry and organic synthesis due to its functional groups, which allow for further derivatization.
Properties
IUPAC Name |
benzyl 3-(aminomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-8-12-10-17-7-6-15(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVGNIVBGOBZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219594 | |
| Record name | Phenylmethyl 3-(aminomethyl)-4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-09-3 | |
| Record name | Phenylmethyl 3-(aminomethyl)-4-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3-(aminomethyl)-4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(aminomethyl)morpholine-4-carboxylate typically involves the reaction of benzyl chloroformate with 3-(aminomethyl)morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(aminomethyl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
Benzyl 3-(aminomethyl)morpholine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl 3-(aminomethyl)morpholine-4-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use .
Comparison with Similar Compounds
Core Structural Variations
Key structural differences among morpholine derivatives arise from substituents at the 3- and 4-positions of the morpholine ring:
| Compound Name | Substituent at 3-Position | Substituent at 4-Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| Benzyl 3-(aminomethyl)morpholine-4-carboxylate | Aminomethyl (-CH₂NH₂) | Benzyl ester | C₁₃H₁₈N₂O₃ | 250.29 | 1312161-61-7 |
| Benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate | Hydroxymethyl (-CH₂OH) | Benzyl ester | C₁₂H₁₈NO₂ | 208.28 | 441717-93-7 |
| Methyl 4-Benzyl-3-morpholinecarboxylate | Methyl ester | Benzyl group | C₁₃H₁₇NO₃ | 235.28 | 212650-44-7 |
| Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate | 2-Aminothiazol-4-yl | Benzyl ester | C₁₆H₁₈N₃O₃S | 332.40 | 1823822-55-4 |
Key Observations :
- The aminomethyl group in the target compound enhances nucleophilicity, enabling reactions like acylation or alkylation .
- Replacement with a hydroxymethyl group (as in CAS 441717-93-7) reduces basicity but introduces hydrogen-bonding capability .
- The methyl ester in Methyl 4-benzyl-3-morpholinecarboxylate (CAS 212650-44-7) simplifies hydrolysis compared to benzyl esters .
Solubility and Stability
- This compound hydrochloride (CAS 2682112-43-0) exhibits higher aqueous solubility due to ionic character, whereas the free base (CAS 1312161-61-7) is more lipophilic .
- The hydroxymethyl derivative (CAS 441717-93-7) may have intermediate solubility due to polar -OH groups but lacks protonable amines .
Biological Activity
Benzyl 3-(aminomethyl)morpholine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring, a benzyl group, and an aminomethyl substituent, along with a carboxylate functional group. The presence of these structural elements contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. It may function as either an inhibitor or an agonist , modulating the activity of these targets and influencing biochemical pathways. The specific mechanism often depends on the target involved and the context of its application.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibitors, suggesting potential applications in drug development.
- Receptor Agonism : Its role as a receptor agonist has been explored, indicating possible therapeutic effects in various conditions.
- Antitumor Properties : Similar compounds have shown antitumor activity, which may extend to this compound based on structural similarities.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
Case Studies
- Antitumor Activity :
-
Enzyme Interaction Studies :
- Interaction studies using techniques like surface plasmon resonance (SPR) have shown that modifications to the compound's structure can enhance binding affinities with specific enzymes, further supporting its role as a potential therapeutic agent.
Comparative Analysis
To contextualize this compound within its chemical class, a comparison with similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Morpholine structure with benzyl and amino groups | Potential antitumor and enzyme inhibition |
| Benzyl 2-(aminomethyl)morpholine-4-carboxylate | Similar morpholine framework | Antimicrobial and potential CNS effects |
| N-benzylmorpholine derivatives | Various substitutions possible | Diverse pharmacological profiles |
This table illustrates the unique aspects of this compound while situating it within a broader context of morpholine-based compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
